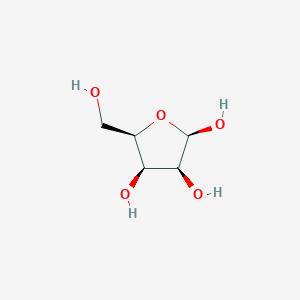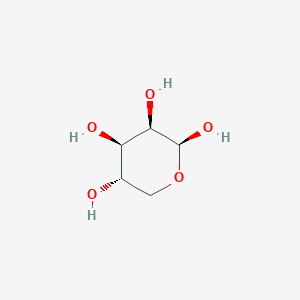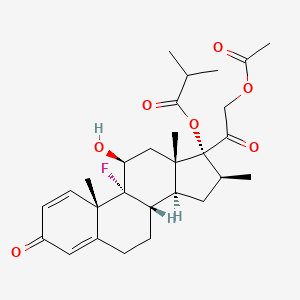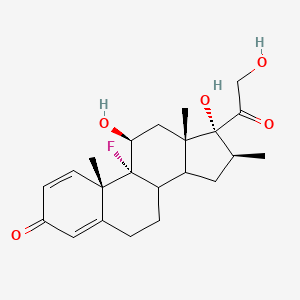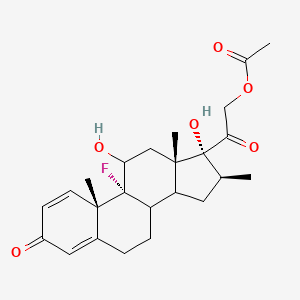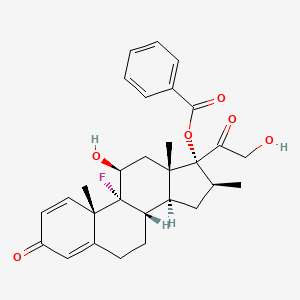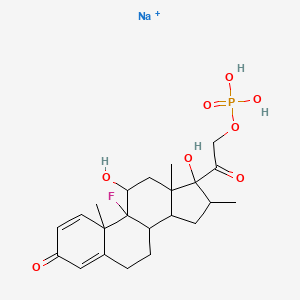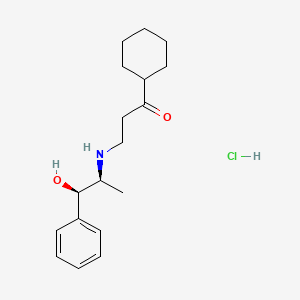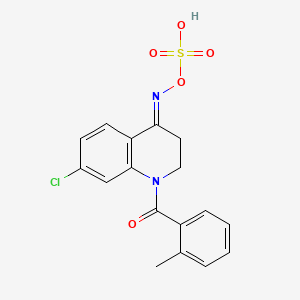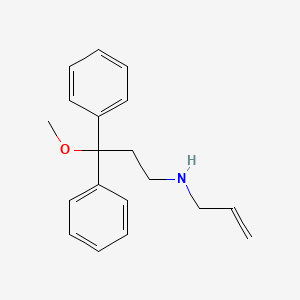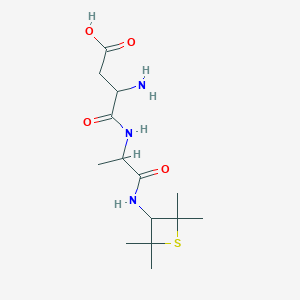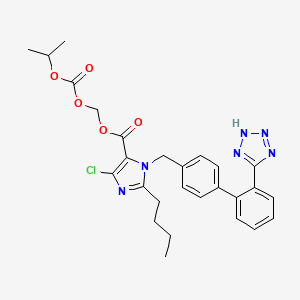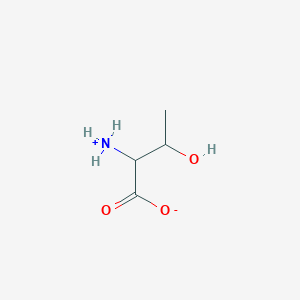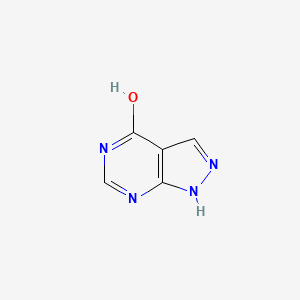ethanoic Acid CAS No. 957889-73-5](/img/structure/B1666950.png)
(2s)-[6-Bromo-4-(4-Chlorophenyl)-2-Methylquinolin-3-Yl](Methoxy)ethanoic Acid
Übersicht
Beschreibung
“(2s)-6-Bromo-4-(4-Chlorophenyl)-2-Methylquinolin-3-Ylethanoic Acid” is a chemical compound . It is also known as an allosteric HIV-1 integrase (IN) inhibitor (ALLINI). This compound plays a crucial role in the replication of the Human immunodeficiency virus type 1 (HIV-1) .
Molecular Structure Analysis
The molecular formula of this compound is C19H15BrClNO3 . The molecular weight is 420.7 g/mol . For a detailed molecular structure analysis, advanced techniques like X-ray diffraction or neutron scattering could be used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 420.7 g/mol and a molecular formula of C19H15BrClNO3 . For a more detailed analysis, techniques like Atomic Force Microscopy (AFM) or Raman/Photoluminescence spectroscopy could be used .Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediates
- The compound has been synthesized as a key intermediate for β-benzamido TACE inhibitors. An improved synthetic route for its synthesis from 2-methylquinoline has been developed, showing convenience, efficiency, and cost-effectiveness (Xing, 2009).
Antibacterial Activity
- Derivatives involving 2-phenylquinolin-4-yl and 1-p-chlorophenyl-5-methyl-1,2,3-triazol-4-yl have shown antibacterial activities, suggesting potential application in fighting bacterial infections (Hui et al., 2000).
Cytotoxic Activity and Fluorescence Properties
- Certain 3-hydroxyquinolin-4(1H)-one derivatives, using similar structural bases, have been synthesized for cytotoxic activity against cancer cell lines and studied for fluorescence properties (Kadrić et al., 2014).
Catalysis and Reduction
- Studies have explored the reduction of nitroarenes and azaaromatic compounds, including quinolines, using formic acid and a ruthenium catalyst. This process might be relevant to the compound’s transformation (Watanabe et al., 1984).
Cannizzaro Reaction Utility
- The Cannizzaro reaction involving 2-chloro-3-formylquinolines led to the synthesis of 2-methoxy-3-formylquinolines, which could be relevant to the chemical transformations of this compound (Kumar et al., 2012).
Synthesis of Related Compounds
- The synthesis of related compounds like 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol shows the compound’s potential as a key intermediate in pharmaceutical synthesis (Chenhon, 2015).
Antimicrobial and Antimalarial Activities
- Novel quinoline derivatives have been synthesized and evaluated for antimicrobial and antimalarial activities, indicating potential therapeutic applications for similar compounds (Parthasaradhi et al., 2015).
Eigenschaften
IUPAC Name |
(2S)-2-[6-bromo-4-(4-chlorophenyl)-2-methylquinolin-3-yl]-2-methoxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO3/c1-10-16(18(25-2)19(23)24)17(11-3-6-13(21)7-4-11)14-9-12(20)5-8-15(14)22-10/h3-9,18H,1-2H3,(H,23,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDPDYQQAJUJPY-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=C(C=C3)Cl)C(C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=C(C=C3)Cl)[C@@H](C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2s)-[6-Bromo-4-(4-Chlorophenyl)-2-Methylquinolin-3-Yl](Methoxy)ethanoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



